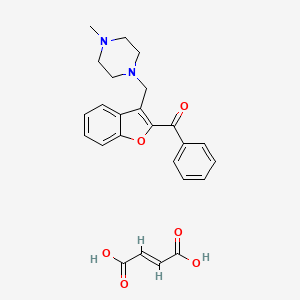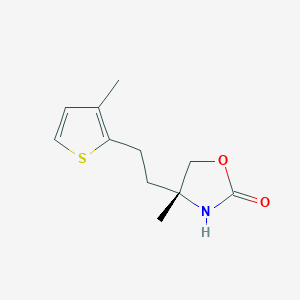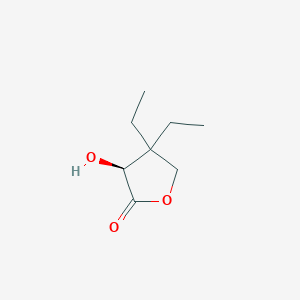
(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one is a chiral compound with a furanone backbone. This compound is notable for its unique structure, which includes a hydroxyl group and two ethyl groups attached to the furan ring. Its stereochemistry is defined by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as diethyl malonate and 2,3-dihydrofuran.
Reaction Conditions: The reaction conditions often include the use of a strong base like sodium hydride (NaH) to deprotonate the diethyl malonate, followed by a nucleophilic addition to the 2,3-dihydrofuran.
Chiral Catalysts: To achieve the (S)-configuration, chiral catalysts or chiral auxiliaries may be employed during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis.
Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of 4,4-Diethyl-3-oxodihydrofuran-2(3H)-one.
Reduction: Formation of 4,4-Diethyl-3,4-dihydroxydihydrofuran-2(3H)-one.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.
Binding Interactions: The hydroxyl group and the furanone ring play crucial roles in binding interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one: Lacks the (S)-configuration, leading to different stereochemical properties.
4,4-Dimethyl-3-hydroxydihydrofuran-2(3H)-one: Contains methyl groups instead of ethyl groups, affecting its chemical reactivity and biological activity.
4,4-Diethyl-3-oxodihydrofuran-2(3H)-one: An oxidized derivative with a ketone group instead of a hydroxyl group.
Uniqueness
(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
(3S)-4,4-diethyl-3-hydroxyoxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-3-8(4-2)5-11-7(10)6(8)9/h6,9H,3-5H2,1-2H3/t6-/m1/s1 |
Clave InChI |
YSEVXTPQLOXXKJ-ZCFIWIBFSA-N |
SMILES isomérico |
CCC1(COC(=O)[C@H]1O)CC |
SMILES canónico |
CCC1(COC(=O)C1O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide](/img/structure/B12856224.png)

![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
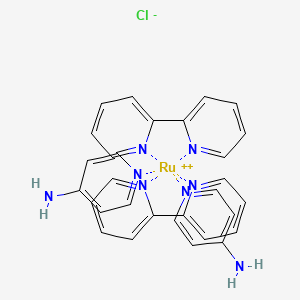
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12856247.png)

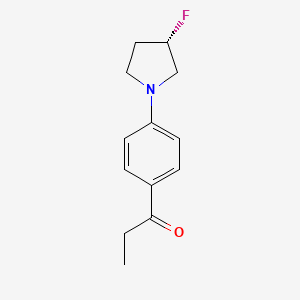
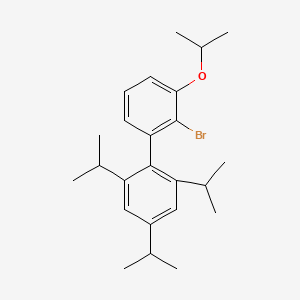

![1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride](/img/structure/B12856257.png)
